1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Description
Chemical Identity and IUPAC Nomenclature
This compound represents a sophisticated organic compound characterized by its complex molecular architecture and precise nomenclature. The compound possesses the molecular formula C₁₇H₂₂N₂O₃ with a molecular weight of 302.37 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural components and connectivity patterns.
The compound's structure incorporates multiple functional groups and heterocyclic systems that contribute to its chemical identity. The MFCD number MFCD14281874 serves as a unique identifier within chemical databases, facilitating precise identification and referencing in scientific literature. The Simplified Molecular Input Line Entry System representation Cn1cc(CN2CCC(CC2)C(O)=O)c2cc(ccc12)OC provides a standardized method for computational analysis and database storage.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₃ |
| Molecular Weight | 302.37 g/mol |
| MFCD Number | MFCD14281874 |
| Chemical Class | Indole-Piperidine Hybrid |
| Functional Groups | Carboxylic acid, Methoxy, Indole, Piperidine |
The systematic nomenclature reflects the compound's structural complexity, beginning with the piperidine-4-carboxylic acid core and indicating the substitution pattern at the nitrogen atom through the methylated methoxy-indole substituent. This naming convention ensures unambiguous identification while providing structural information that facilitates understanding of the molecule's architecture and potential reactivity patterns.
Structural Significance of Indole-Piperidine Hybrid Scaffolds
The structural architecture of this compound exemplifies the sophisticated design principles underlying indole-piperidine hybrid scaffolds. Indole represents one of the most privileged scaffolds in heterocyclic chemistry, characterized by its bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This aromatic heterocycle follows Huckel's rule of aromaticity with its 10 π-electrons, making it particularly prone to electrophilic substitution reactions, especially at the 3-position.
The indole scaffold's pharmacological significance stems from its widespread occurrence in natural products and pharmaceuticals, demonstrating diverse biological activities including antiviral, antimicrobial, anti-inflammatory, anti-cancer, anti-hypertensive, anti-diabetic, and antioxidant properties. Research has demonstrated that indole may serve as an effective probe for the development of new drug candidates against challenging diseases, including lung cancer, through various mechanisms such as protein kinase inhibition, histone deacetylase inhibition, DNA topoisomerase inhibition, and tubulin inhibition.
Piperidine, the second major structural component, represents a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This heterocyclic compound consists of five methylene bridges and one amine bridge, adopting a chair conformation similar to cyclohexane but with distinguishable conformations due to the nitrogen atom. The piperidine structural motif appears in numerous natural alkaloids and serves as a ubiquitous building block in pharmaceuticals and fine chemicals.
Table 2: Structural Components and Their Significance
| Component | Structure Type | Significance |
|---|---|---|
| Indole Core | Bicyclic aromatic heterocycle | Privileged scaffold in medicinal chemistry |
| Piperidine Ring | Six-membered saturated heterocycle | Widespread pharmaceutical applications |
| Methoxy Group | Electron-donating substituent | Modulates electronic properties |
| Carboxylic Acid | Polar functional group | Enhances solubility and binding interactions |
The combination of indole and piperidine scaffolds in a single molecule creates opportunities for multi-target therapeutic approaches. Recent research has explored indole-piperidine combinations in various therapeutic contexts, including neurodegenerative diseases where compounds featuring indole-piperazine-pyrimidine scaffolds have demonstrated dual targeting capabilities for human adenosine A₂A receptors and dopamine D₂ receptors. These hybrid molecules have shown enhanced movement and mitigation of dopaminergic neuron loss in Drosophila models of Parkinson's disease.
The methoxy substitution at the 5-position of the indole ring and the methyl substitution at the 1-position represent strategic modifications that influence the compound's electronic properties and potential biological interactions. The carboxylic acid functionality at the 4-position of the piperidine ring provides opportunities for further chemical modifications and enhances the molecule's potential for forming hydrogen bonds and ionic interactions with biological targets.
Historical Context in Heterocyclic Compound Research
The development of heterocyclic compounds containing both indole and piperidine scaffolds represents a significant evolution in organic and medicinal chemistry research. The historical foundation of indole chemistry began with studies of the indigo dye, where indole was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole using zinc dust. This pioneering work established the fundamental understanding of indole structure and reactivity that continues to influence contemporary research.
The systematic exploration of indole derivatives gained momentum throughout the 20th century, with researchers recognizing the scaffold's potential for pharmaceutical applications. The Fischer indole synthesis, developed by Emil Fischer, became one of the most widely used methods for constructing indole rings and remains a cornerstone of indole chemistry. Additional synthetic methodologies developed by Bischler, Hemetsberger, Nenitzescu, and Bartoli have expanded the synthetic accessibility of diverse indole derivatives.
Piperidine research followed a parallel trajectory, with the compound first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. The systematic study of piperidine derivatives revealed their widespread occurrence in natural products, including alkaloids such as piperine from black pepper, solenopsin from fire ants, and coniine from poison hemlock. This natural abundance highlighted the biological relevance of piperidine-containing compounds and motivated extensive research into synthetic analogues.
The convergence of indole and piperidine chemistry in hybrid scaffolds represents a more recent development, driven by advances in combinatorial chemistry and structure-based drug design. Modern medicinal chemistry recognizes the value of combining privileged scaffolds to create molecules with enhanced pharmacological profiles and reduced liability for resistance development. The concept of molecular hybridization has proven particularly valuable in antimalarial research, where indole-based compounds demonstrate multiple modes of action, including inhibition of hemozoin formation and targeting of PfATP4.
Table 3: Historical Milestones in Indole and Piperidine Research
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1850 | First piperidine report | Thomas Anderson | Established piperidine chemistry foundation |
| 1866 | Indole isolation from indigo | Adolf von Baeyer | Initiated systematic indole research |
| 1869 | Indole structure proposal | Adolf von Baeyer | Provided structural understanding |
| 1930s | Intensive indole research | Various researchers | Expanded pharmaceutical applications |
| 2000s-Present | Hybrid scaffold development | Multiple research groups | Created multi-target therapeutic approaches |
Contemporary research in indole-piperidine hybrid compounds reflects the ongoing evolution of medicinal chemistry toward more sophisticated molecular designs. The development of compounds like this compound represents the culmination of decades of research into heterocyclic chemistry, synthetic methodology development, and structure-activity relationship studies. These compounds serve as valuable building blocks for pharmaceutical research and demonstrate the continued relevance of classical heterocyclic scaffolds in modern drug discovery efforts.
The integration of computational chemistry tools and high-throughput screening methodologies has accelerated the identification and optimization of indole-piperidine hybrid compounds. Modern research programs systematically explore structure-activity relationships to identify optimal substitution patterns and stereochemical configurations for specific therapeutic targets. This approach has led to the development of specialized compound libraries containing diverse indole-piperidine combinations, facilitating the discovery of novel therapeutic agents across multiple disease areas.
Properties
IUPAC Name |
1-[(5-methoxy-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-18-10-13(15-9-14(22-2)3-4-16(15)18)11-19-7-5-12(6-8-19)17(20)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQDFBYCTLYNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin. This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors. For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, which is a crucial process in cell division and could affect various downstream cellular processes.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin. These effects could potentially lead to the death of cancer cells or the inhibition of their proliferation.
Biochemical Analysis
Biochemical Properties
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. The compound may also interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities. These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tubulin inhibits its polymerization, thereby disrupting the mitotic spindle formation and preventing cell division. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo degradation under certain conditions. Long-term exposure to the compound may lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have distinct biological activities and contribute to the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, indole derivatives may be transported into cells via organic anion transporters and distributed to various organelles, where they exert their effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may localize to the nucleus, where they interact with transcription factors and influence gene expression. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS Number: 1170398-17-0) is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Molecular Formula: C17H22N2O3
Molecular Weight: 302.38 g/mol
Structure: The compound features an indole moiety linked to a piperidine ring, which is characteristic of many biologically active compounds.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its multifaceted roles in cellular processes.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including:
- Microtubule Disruption: Similar compounds have been noted for their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Methuosis: Some indole derivatives have been reported to induce methuosis, a form of cell death distinct from apoptosis, which may offer advantages over traditional anticancer therapies .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Piperidine derivatives are known for their interactions with neurotransmitter systems, particularly:
- Monoamine Oxidase Inhibition: Certain piperidine compounds demonstrate inhibitory effects on monoamine oxidase (MAO), which could be relevant in treating mood disorders . The specific activity of this compound in this regard remains to be fully elucidated but indicates potential antidepressant effects.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds or derivatives that provide insights into the potential effects of this compound:
The mechanisms through which this compound exerts its biological effects are likely multifactorial:
- Cell Cycle Arrest: Indole derivatives can interfere with microtubule formation, leading to cell cycle arrest.
- Apoptotic Pathways: Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Neurotransmitter Modulation: Potential modulation of neurotransmitter levels via MAO inhibition.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is , with a molecular weight of 302.38 g/mol. The compound features an indole moiety linked to a piperidine ring, which contributes to its diverse pharmacological properties. This structural arrangement allows the compound to engage in various biological interactions, making it a candidate for further research in therapeutic contexts .
Anticancer Activity
Research indicates that this compound has potential anticancer properties. Indole derivatives are known to influence cellular processes such as apoptosis and cell signaling pathways, which are crucial in cancer progression and treatment. Studies have shown that this compound can modulate the activity of specific proteins involved in cell survival and death, positioning it as a promising candidate for cancer therapeutics .
Neurological Applications
In addition to its anticancer effects, this compound has been explored for its neurological applications. The structural features of indole derivatives often correlate with neuroactive properties, suggesting that this compound may exhibit effects relevant to neurodegenerative diseases or psychiatric disorders. Ongoing research aims to elucidate its mechanisms of action within the central nervous system .
Synthesis and Production
The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization of conditions such as temperature and solvent choice. Techniques like continuous flow chemistry are being investigated for industrial-scale production, enhancing both efficiency and yield .
Case Study: Anticancer Mechanisms
A recent study focused on the effects of this compound on various cancer cell lines. The findings demonstrated that treatment with this compound resulted in significant apoptosis in cultured cancer cells, suggesting a potential mechanism involving the activation of pro-apoptotic pathways .
Case Study: Neuroprotective Effects
Another investigation assessed the neuroprotective potential of this compound in animal models of neurodegeneration. Results indicated that administration of this compound led to improved cognitive function and reduced markers of oxidative stress, highlighting its therapeutic promise in neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Table 1: Key Structural Differences in Piperidine-4-Carboxylic Acid Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- The target compound’s methoxy and methyl groups enhance lipophilicity (predicted LogP ~1.5–2.0) compared to unsubstituted indole derivatives (LogP ~0.5–1.0) .
- Halogenated analogs (e.g., 1-(3-fluorobenzyl)piperidine-4-carboxylic acid) exhibit higher LogP due to fluorine’s electronegativity (LogP ~1.8) .
- Solubility :
- Carboxylic acid derivatives generally have moderate aqueous solubility. Salt forms (e.g., hydrochloride in ) improve solubility by ~10–100-fold .
Preparation Methods
Key Methods for Indole Preparation:
- Fischer Indole Synthesis: Utilized for constructing the indole core with substitution at specific positions, allowing introduction of the 5-methoxy and 1-methyl groups on the indole ring.
- Bartoli Indole Synthesis: Alternative route involving the reaction of nitroarenes with vinyl Grignard reagents, useful for substituted indoles.
- Larock Indole Synthesis: Palladium-catalyzed annulation of o-iodoanilines with alkynes, allowing regioselective substitution patterns.
- Other Methods: Hemetsberger, Bischler, Julia, and Madelung syntheses offer options depending on starting materials and desired substitution.
These methods provide flexibility in installing methoxy and methyl substituents and preparing the indole with the correct substitution pattern at positions 1 and 5.
Preparation of Piperidine-4-carboxylic Acid Derivative
The piperidine-4-carboxylic acid core is a common scaffold in medicinal chemistry, often prepared via:
- Hydrogenation of pyridine derivatives to yield piperidine rings.
- Functional group transformations to introduce the carboxylic acid at the 4-position.
- Protection and deprotection strategies to allow selective functionalization.
Commercially available piperidine-4-carboxylic acid can be employed as a starting material, which is then modified to introduce the necessary substituents for coupling with the indole moiety.
Coupling of Indole and Piperidine Moieties
The key step in the preparation of 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid involves linking the indole moiety at the 3-position to the piperidine ring via a methylene bridge.
Typical Coupling Strategies:
- Alkylation Reaction: The 3-position of the indole ring, activated by the electron-rich nature of the indole, undergoes nucleophilic substitution with a suitable piperidine-4-carboxylic acid derivative bearing a leaving group (e.g., halomethyl).
- Mannich-type Reaction: The indole 3-position can react with formaldehyde and the piperidine nitrogen to form a methylene bridge in a three-component reaction.
- Use of Protecting Groups: The carboxylic acid group on piperidine is often protected (e.g., as an ester) during the coupling to prevent side reactions, then deprotected after coupling.
Purification and Characterization
After synthesis, purification is typically achieved by chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight.
- Infrared Spectroscopy (IR): To confirm functional groups.
- Elemental Analysis: To verify purity and composition.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-methoxy-1-methylindole | Fischer indole synthesis or alternative methods; phenylhydrazine derivatives, ketones, acid catalyst | Control of substitution pattern critical |
| 2 | Preparation or procurement of piperidine-4-carboxylic acid | Commercial source or hydrogenation of pyridine derivatives; protection of carboxyl group | Protecting groups used to avoid side reactions |
| 3 | Coupling of indole and piperidine moieties | Alkylation or Mannich reaction; use of halomethyl intermediates or formaldehyde | Reaction conditions optimized for regioselectivity |
| 4 | Deprotection and purification | Acid/base hydrolysis for deprotection; chromatography | Ensures high purity of final compound |
| 5 | Characterization | NMR, MS, IR, elemental analysis | Confirms structure and purity |
Research Findings and Optimization
- The choice of indole synthesis method affects the yield and purity of the starting indole, impacting the overall efficiency.
- Protecting groups on the piperidine carboxylic acid significantly improve coupling yields by preventing side reactions.
- The coupling step is sensitive to reaction conditions such as solvent, temperature, and base used; mild conditions favor selective substitution at the 3-position of the indole.
- Recent literature emphasizes green chemistry approaches, including solvent-free reactions or use of water as solvent for indole synthesis, which may be adapted for this compound's preparation.
- Patent literature indicates variations in piperidinyl-indole derivatives synthesis, highlighting the importance of substituent effects on biological activity and synthetic accessibility.
Q & A
Q. Characterization :
- Structural confirmation : Use NMR (¹H/¹³C) to verify the indole-piperidine linkage and substituent positions .
- Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are critical, especially for biological assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Impurities : Trace solvents or by-products (e.g., from incomplete coupling reactions) can skew assay results. Validate purity via LC-MS and repeat assays with rigorously purified batches .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, receptor-binding assays should use consistent buffer conditions and positive controls .
- Structural analogs : Compare activity with closely related derivatives (e.g., methyl vs. ethyl substitutions) to identify structure-activity trends .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
- Quantitative NMR (qNMR) : Useful for absolute quantification without reference standards, leveraging the indole proton signals (δ 7.0–7.5 ppm) .
- LC-MS/MS : Provides high sensitivity in biological samples (e.g., plasma). Use a C18 column and positive ionization mode, monitoring the [M+H]⁺ ion .
- X-ray crystallography : For structural validation, particularly if unexpected stereochemistry is suspected .
Advanced: How to design experiments to elucidate its mechanism of action in receptor interactions?
Methodological Answer:
- Docking studies : Use molecular modeling software (e.g., AutoDock) to predict binding to receptors like serotonin or sigma-1, given the indole-piperidine scaffold’s prevalence in neuroactive compounds .
- Competitive binding assays : Employ radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A) to measure displacement efficacy. Include negative controls (e.g., unlabeled ligand) to validate specificity .
- Functional assays : Measure downstream effects (e.g., cAMP levels for GPCRs) in transfected HEK293 cells .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Work in a fume hood to mitigate exposure to vapors during synthesis .
- First aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Advanced: How to optimize storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers. Piperidine derivatives are prone to oxidation; argon/vacuum sealing is recommended .
- Solubility : Prepare stock solutions in DMSO (dry) to avoid hydrolysis. Confirm stability via periodic HPLC checks over 6 months .
- Decomposition products : Monitor for carboxylic acid derivatives (via FTIR) resulting from ester hydrolysis .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy on the indole ring) to assess electronic effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding groups (e.g., the carboxylic acid moiety) .
- In vivo correlation : Test analogs in rodent models for bioavailability and efficacy, correlating pharmacokinetic data (e.g., logP) with activity .
Advanced: How to address variability in in vitro assay results across research groups?
Methodological Answer:
- Inter-lab calibration : Share reference samples between labs to standardize instrumentation (e.g., plate readers) .
- Data normalization : Express activity as a percentage of positive controls (e.g., 100% = maximal receptor activation) to minimize plate-to-plate variation .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers and consensus trends .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
